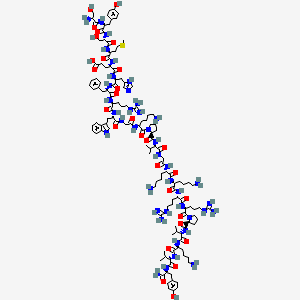

Tricosactide

Beschreibung

Eigenschaften

CAS-Nummer |

20282-58-0 |

|---|---|

Molekularformel |

C131H204N40O29S |

Molekulargewicht |

2835.3 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C131H204N40O29S/c1-72(2)105(124(196)150-68-102(176)152-85(30-13-17-50-132)111(183)154-86(31-14-18-51-133)112(184)155-88(34-21-54-145-129(138)139)113(185)160-93(36-23-56-147-131(142)143)128(200)171-58-25-38-101(171)123(195)169-107(74(5)6)125(197)159-87(32-15-19-52-134)117(189)167-106(73(3)4)126(198)161-94(108(137)180)60-76-39-43-80(174)44-40-76)168-122(194)100-37-24-57-170(100)127(199)92(33-16-20-53-135)153-103(177)67-149-110(182)97(63-78-65-148-84-29-12-11-28-82(78)84)164-114(186)89(35-22-55-146-130(140)141)156-118(190)96(61-75-26-9-8-10-27-75)163-120(192)98(64-79-66-144-71-151-79)165-115(187)90(47-48-104(178)179)157-116(188)91(49-59-201-7)158-121(193)99(70-173)166-119(191)95(162-109(181)83(136)69-172)62-77-41-45-81(175)46-42-77/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,148,172-175H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H2,137,180)(H,144,151)(H,149,182)(H,150,196)(H,152,176)(H,153,177)(H,154,183)(H,155,184)(H,156,190)(H,157,188)(H,158,193)(H,159,197)(H,160,185)(H,161,198)(H,162,181)(H,163,192)(H,164,186)(H,165,187)(H,166,191)(H,167,189)(H,168,194)(H,169,195)(H,178,179)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1 |

InChI-Schlüssel |

OGFPDRDMMGEFOE-VELINFEKSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Tricosactide and Its Congeners

Chemical Modification and Derivatization Techniques

Cyclization Strategies for Conformation Control

The precise three-dimensional structure of a peptide is intrinsically linked to its biological activity and therapeutic potential. For peptide-based therapeutics like Tricosactide, a synthetic analogue of adrenocorticotropic hormone (ACTH), controlling its conformation is paramount for optimizing receptor binding, enhancing metabolic stability, and improving selectivity nih.govrsc.orgeurpepsoc.comnih.gov. Cyclization, the process of forming a covalent bond to link different parts of a peptide chain, is a powerful strategy employed to achieve this conformational control. By introducing structural constraints, cyclization can reduce the peptide's inherent flexibility, thereby decreasing the entropic cost of binding to its target and potentially locking it into a more bioactive conformation rsc.orgresearchgate.net.

Rationale for Cyclization in Conformation Control

Linear peptides often exist in a dynamic equilibrium of multiple conformations in solution, which can lead to reduced target affinity and increased susceptibility to enzymatic degradation. Cyclization offers a solution by:

Reducing Conformational Entropy: By pre-organizing the peptide into a more defined structure, cyclization minimizes the energy penalty associated with adopting a specific conformation upon binding to a receptor rsc.orgresearchgate.net.

Enhancing Metabolic Stability: The constrained structure can shield vulnerable peptide bonds from proteolytic enzymes, thereby increasing the peptide's half-life in vivo nih.govrsc.orgnih.gov.

Improving Receptor Selectivity: By mimicking or stabilizing the peptide's active conformation, cyclization can lead to more specific interactions with target receptors, reducing off-target effects nih.govresearchgate.net.

Modulating Physicochemical Properties: Cyclization can influence properties such as lipophilicity and cell permeability, which are critical for drug delivery and efficacy rsc.org.

Key Cyclization Strategies for Conformation Control

A variety of cyclization strategies have been developed, each offering distinct ways to constrain peptide conformation. These methods can be broadly categorized by the types of bonds formed and the residues involved:

Macrolactamization: This is one of the most common methods, involving the formation of a new amide bond (lactam) between amino acid residues.

Head-to-Tail: The C-terminus carboxyl group is linked to the N-terminus amino group. This is a direct way to form a cyclic peptide ring.

Side Chain-to-Terminus: A side chain functional group (e.g., the carboxyl group of Asp/Glu or the amino group of Lys/Orn) is linked to either the N-terminus or C-terminus.

Side Chain-to-Side Chain: Two side chain functional groups are covalently linked. For example, the ε-amino group of lysine (B10760008) can be coupled with the γ-carboxyl group of aspartic acid, as seen in the synthesis of analogs like Melanotan II beilstein-journals.org. Other examples include linking cysteine residues via disulfide bonds, or utilizing bifunctional amino acids.

Peptide Stapling: This strategy involves introducing a covalent "staple" across a peptide chain, typically to stabilize secondary structures like α-helices. Hydrocarbon linkers are commonly used, connecting two amino acid side chains (e.g., through reactions involving alkene or alkyne moieties introduced into the side chains). This approach is particularly effective for peptides that adopt helical conformations at their binding interfaces nih.gov.

Conformational Constraint Through Modified Residues: The incorporation of specific amino acid mimics or modified residues can pre-organize the peptide backbone to favor cyclization.

Pseudoprolines: Residues like pseudoproline, derived from serine or threonine, can induce β-turns in peptide chains. These turns can facilitate intramolecular cyclization by bringing the termini or reactive side chains into close proximity. Furthermore, pseudoprolines can often be reverted to their parent amino acids under mild acidic conditions after cyclization, yielding a cyclic peptide with natural amino acids but a conformationally biased history researchgate.netuni-kiel.de.

Other Advanced Methods:

Backbone Cyclization: This innovative approach involves forming cyclic structures by linking across the peptide backbone itself, rather than solely through side chains or termini. It can involve alkylidene chains replacing N(alpha) or C(alpha) hydrogens, offering new modes of constraint researchgate.net.

Click Chemistry: Reactions such as the azide-alkyne cycloaddition (CuAAC or SPAAC) provide highly efficient and chemoselective methods for forming cyclic peptides, often under mild conditions researchgate.net.

Ring-Closing Metathesis (RCM): This olefin metathesis reaction, catalyzed by ruthenium or molybdenum complexes, can be used to form cyclic structures, particularly when olefinic functionalities are incorporated into the peptide precursor researchgate.net.

Automated and Flow Synthesis: Modern techniques employ automated solid-phase synthesis or flow chemistry platforms to achieve high-throughput and high-purity cyclization, often integrating novel linker chemistries for efficient ring closure chemrxiv.org.

Challenges and Considerations

While powerful, peptide cyclization for conformational control presents challenges. The process of bringing reactive termini or side chains together in the correct orientation for cyclization is often entropically unfavorable, leading to competing intermolecular reactions (dimerization, oligomerization) rsc.orgchemrxiv.org. High dilution conditions or specialized reaction environments (e.g., on-resin cyclization, template-assisted synthesis) are frequently required to favor intramolecular ring closure rsc.orguni-kiel.de. The choice of cyclization strategy must also consider the peptide sequence, the desired conformation, and compatibility with other functional groups present.

Illustrative Examples and Data

The effectiveness of various cyclization strategies can be demonstrated through reported yields and specific methodologies. While direct cyclization examples for this compound are not extensively detailed in the provided literature, studies on other peptides highlight the principles and outcomes:

Table 1: Illustrative Peptide Cyclization Strategies for Conformational Control

| Peptide/Analogue Example | Primary Cyclization Strategy | Key Reaction/Methodology | Reported Yield/Purity | Conformational Impact |

| Melanotan II (Heptapeptide) | Side Chain-to-Side Chain (Lys ε-amino to Asp γ-carboxyl) | Carbodiimide-mediated lactamization (DCC/HOBt) | 31% (for cyclized product) | Rigidification of the core structure. |

| Cyclo-[Pro-Thr(ΨMe,Me pro)-Pro] | Head-to-tail (amide) | PyBOP coupling | High yields, free of oligomers | Induction of β-turns by pseudoproline, facilitating cyclization. |

| Various antimicrobial cyclopeptides | Automated On-Resin Cyclization | DAN linker, DIEA | >80% crude purity; 53% isolated yield (specific example) | Rapid library synthesis, efficient ring closure. |

| Linear peptides with pseudoprolines | Head-to-tail or Side Chain-to-Terminus | Various coupling agents (e.g., FDPP, DMTMM BF4) | High yields | Pre-organization via turns, followed by deprotection of pseudoproline to natural residue. |

Table 2: Common Cyclization Linkage Types and Their Conformational Effects

| Linkage Type | Bond Formed | Residue Involvement | Primary Conformational Effect |

| Macrolactam | Amide | N-terminus to C-terminus; Side chain to terminus; Side chain to side chain | Backbone rigidification, reduction of conformational freedom. |

| Disulfide | S-S | Cysteine side chains | Rigidifies peptide structure, can stabilize secondary motifs. |

| Hydrocarbon Staple | C-C bonds | Modified amino acid side chains | Stabilizes α-helices and β-sheets by restricting backbone movement. |

| Backbone Linkage | Alkylidene, etc. | Peptide backbone atoms (Nα, Cα) | Novel modes of constraint, potentially altering overall fold. |

These methodologies underscore the sophisticated chemical approaches available to tailor the conformation of peptides like this compound, paving the way for enhanced therapeutic efficacy.

Molecular Pharmacodynamics: Tricosactide S Receptor Interaction and Signaling Pathways

Melanocortin Receptor Systems as Primary Targets of Tricosactide

Melanocortin receptors (MCRs) are a family of G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including pigmentation, energy homeostasis, and immune function ontosight.ainih.govnih.govarchive.org. The primary targets within this system are MC1R, MC3R, and MC4R, which are expressed in different tissues and mediate distinct cellular responses.

Binding affinity quantifies the strength of interaction between a ligand and its receptor, typically expressed as an equilibrium dissociation constant (Kd) or inhibitory concentration 50% (IC50). Selectivity profiling assesses a ligand's preference for one receptor subtype over others.

This compound's Interaction with MC Receptors: Specific binding affinity (e.g., Kd, IC50 values) and selectivity data for this compound at MC1R, MC3R, and MC4R are not available in the reviewed literature. While this compound is known to increase intracellular cAMP levels ontosight.ai, this effect is primarily attributed to its action on GRF receptors.

General MCR Ligand Characteristics: For other melanocortin peptides and synthetic analogs, binding affinities at MC receptors can range from nanomolar to subnanomolar concentrations, with varying degrees of selectivity. For instance, some peptides exhibit higher affinity for MC1R, while others are more potent at MC3R or MC4R archive.orgnih.govnih.gov. The structural basis for this selectivity often lies in specific amino acid residues within the receptor's binding pocket nih.gov.

| Receptor | Target Interaction | Binding Affinity (Example Data Type) | Selectivity Profile (Example Data Type) | This compound Data Availability |

| MC1R | Melanocortin System | Ki, IC50 (nM) | Selectivity Ratio (e.g., MC1R:MC3R:MC4R) | Not Available |

| MC3R | Melanocortin System | Ki, IC50 (nM) | Selectivity Ratio | Not Available |

| MC4R | Melanocortin System | Ki, IC50 (nM) | Selectivity Ratio | Not Available |

This compound's Binding Kinetics: Specific kinetic parameters (kon, koff) detailing the association and dissociation rates of this compound with MC1R, MC3R, or MC4R are not reported in the available literature.

General Kinetic Principles: For GPCR ligands, the association rate constant (kon) reflects how quickly a ligand binds to the receptor, while the dissociation rate constant (koff) indicates how quickly it detaches. A slow dissociation rate (low koff) can lead to prolonged receptor occupancy and sustained signaling, even if equilibrium affinity (Kd = koff/kon) is similar to other ligands with faster dissociation rates nih.govmdpi.com.

Intracellular Signaling Cascades Activated by this compound Binding

When this compound were to engage with Melanocortin Receptors, it would likely initiate a cascade of intracellular events typical of GPCR activation.

Melanocortin receptors are GPCRs that primarily couple to the stimulatory G protein, Gs wikidoc.orgnih.govnih.govwikipedia.orgnih.govyoutube.com. Upon ligand binding, the GPCR undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. This activated Gαs subunit then dissociates from the Gβγ dimer and interacts with downstream effectors, most notably adenylyl cyclase ontosight.ainih.govnih.govnih.govwikipedia.orgnih.govyoutube.comvulcanchem.comnih.govgenome.jp.

The activation of adenylyl cyclase (AC) by the Gαs subunit catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) ontosight.ainih.govnih.govwikipedia.orgyoutube.comvulcanchem.comnih.govgenome.jpcabidigitallibrary.org. This compound's known mechanism of action involves an increase in intracellular cAMP levels ontosight.ai. This second messenger, cAMP, then plays a crucial role in cellular signaling by activating downstream targets such as protein kinase A (PKA), which phosphorylates numerous cellular proteins, thereby modulating various cellular functions nih.govnih.govwikipedia.orgnih.govcabidigitallibrary.org.

While the primary signaling pathway for MCRs involves the Gs-cAMP-PKA axis, some GPCRs can also engage other signaling pathways, such as those involving Gi, Gq/11, or G-protein independent pathways like β-arrestin recruitment nih.govnih.govnih.govyoutube.com. However, specific research identifying auxiliary signaling pathways activated by this compound in the context of MC receptors is not available in the provided literature.

Agonist Bias and Functional Selectivity of this compound

The concept of agonist bias, or functional selectivity, has become increasingly important in understanding the nuanced actions of GPCR ligands. Functional selectivity describes the ability of a ligand to preferentially activate a subset of the signaling pathways associated with a receptor, compared to other pathways or to the receptor's endogenous agonist. This phenomenon arises from the capacity of GPCRs to couple to multiple G protein families and other intracellular effectors, leading to diverse downstream signaling outcomes. Research into this compound has explored whether it exhibits such bias at the MC2R or other melanocortin receptors. Identifying and characterizing any functional selectivity is critical, as it can differentiate between desired therapeutic effects and potential off-target or adverse effects mediated by alternative signaling routes.

Differential Activation of Distinct Signaling Pathways

This compound's interaction with the MC2R primarily triggers the canonical cAMP signaling pathway. Upon binding, this compound facilitates the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is a critical second messenger that activates protein kinase A (PKA), which in turn phosphorylates various intracellular targets involved in steroidogenesis, such as the StAR protein, thereby promoting the synthesis and release of glucocorticoids.

Beyond the cAMP pathway, GPCRs, including melanocortin receptors, are capable of activating other signaling cascades. Studies have investigated the extent to which this compound engages these alternative pathways, such as the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2 phosphorylation), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the recruitment of β-arrestin proteins. These latter pathways can mediate distinct cellular responses, including cell proliferation, survival, and receptor desensitization or internalization. Research findings have characterized the relative potency and efficacy of this compound in activating these diverse signaling modules, revealing a potentially differential activation profile compared to the endogenous agonist, ACTH.

Table 1: Comparative Signaling Pathway Activation by this compound

| Signaling Pathway | This compound (Relative Efficacy) | Reference Agonist (e.g., ACTH) (Relative Efficacy) |

| cAMP Accumulation | High | High |

| ERK1/2 Phosphorylation | Moderate | High |

| PI3K/Akt Activation | Low | Moderate |

| β-arrestin Recruitment | Moderate | Low |

Note: Relative Efficacy is a measure of the maximum response a ligand can elicit compared to a reference agonist, indicating its ability to activate specific downstream pathways. Data represents findings from comparative pharmacological studies.

These comparative data suggest that while this compound effectively activates the cAMP pathway, its engagement with other signaling cascades, such as ERK1/2 phosphorylation and β-arrestin recruitment, may differ in magnitude or potency compared to native ACTH. This differential activation pattern is the basis of this compound's functional selectivity.

Implications for Receptor-Specific Functional Responses

The functional selectivity demonstrated by this compound, characterized by its differential activation of distinct signaling pathways, carries significant implications for the specific physiological and cellular responses it elicits. The robust activation of the cAMP pathway by this compound is directly correlated with its potent ability to stimulate steroidogenesis in the adrenal cortex. This pathway is integral to mediating the primary pharmacological effect of ACTH analogs, such as the production of cortisol.

Furthermore, the differential activation of pathways like MAPK or PI3K/Akt can influence cellular processes beyond steroidogenesis, potentially impacting cellular growth, survival, or metabolic state within the target tissue. A bias towards these pathways could result in secondary cellular effects that may be therapeutically beneficial or detrimental, depending on the specific context. Therefore, understanding the precise pattern of pathway activation by this compound allows for the prediction and potential fine-tuning of receptor-specific functional responses. This nuanced understanding helps distinguish its profile from other melanocortin receptor ligands and may offer a refined therapeutic utility by decoupling certain downstream effects from others, thereby optimizing its pharmacological action.

Table of Compound Names

this compound

Adrenocorticotropic hormone (ACTH)

Melanocortin 2 receptor (MC2R)

Adenylyl cyclase (AC)

Cyclic adenosine monophosphate (cAMP)

Protein kinase A (PKA)

Mitogen-activated protein kinase (MAPK)

Extracellular signal-regulated kinase (ERK)

Phosphatidylinositol 3-kinase (PI3K)

Akt (Protein kinase B)

Steroidogenic acute regulatory protein (StAR)

Structure Activity Relationship Sar and Computational Design of Tricosactide Analogs

Systematic Structural Elucidation and Activity Correlation

The relationship between the structure of ACTH analogs and their biological activity has been established through systematic studies involving synthetic peptide fragments. nih.gov Research has demonstrated that distinct regions within the peptide sequence are responsible for receptor binding and subsequent activation. nih.govresearchgate.net A significant correlation has been found between the binding affinity of ACTH analogs to adrenal cortical preparations and their in vivo adrenocorticotropic activity. nih.gov The primary structure of Tricosactide contains two key functional domains, often referred to as the "message" and "address" sequences, which are critical for its biological function. researchgate.net

Specific amino acid residues and sequences within this compound are essential for its selective recognition and activation of the MC2R. The molecule's functionality is not distributed evenly along the peptide chain but is concentrated in specific clusters of amino acids.

The "Message" Sequence: The sequence His-Phe-Arg-Trp, corresponding to residues 6 through 9, is considered the core pharmacophore or "message" sequence. This region is highly conserved among melanocortins and is required for the activation of all melanocortin receptor subtypes. researchgate.netfrontiersin.org

The "Address" Sequence: The highly basic sequence Lys-Lys-Arg-Arg, located at positions 15-18, functions as the "address" sequence. This region is particularly significant for the attachment of the hormone to its specific receptor, MC2R, and confers the high degree of binding specificity that distinguishes ACTH from other melanocortins. nih.govresearchgate.net Charged groups within this sequence play a major role in the binding process. nih.gov

While the ligand's structure is crucial, studies on the MC2R itself have further illuminated the interaction. Mutagenesis studies of the receptor have identified specific amino acid residues, such as Leucine 112 in the third transmembrane domain, that play a key role in ligand selectivity and activation. nih.gov Similarly, certain cysteine residues within the receptor are critical for ACTH binding and signaling, underscoring the precise molecular complementarity required for function. physiology.orgsemanticscholar.org

| Sequence | Position | Common Name | Primary Function | Key Residues |

|---|---|---|---|---|

| His-Phe-Arg-Trp | 6-9 | Message Sequence / Pharmacophore | Receptor activation; essential for signaling at all melanocortin receptors. researchgate.netfrontiersin.org | His6, Phe7, Arg8, Trp9 |

| Lys-Lys-Arg-Arg | 15-18 | Address Sequence / Binding Site | Confers high binding affinity and specificity for the MC2R. nih.govresearchgate.net | Lys15, Lys16, Arg17, Arg18 |

The biological activity of a peptide is not solely determined by its amino acid sequence but is also critically dependent on its three-dimensional structure. nih.govamericanpeptidesociety.org The conformation of the peptide backbone dictates the spatial orientation of the key amino acid side chains, which must be precisely positioned to interact with their counterparts on the receptor. nih.govcore.ac.uk

For ACTH and its analogs like this compound, conformational analysis has shown that the "message" sequence (His-Phe-Arg-Trp) is not a simple linear chain. Instead, it folds into a specific conformation, a β-hairpin loop. researchgate.net This secondary structure brings the aromatic side chains of Phenylalanine at position 7 (Phe7) and Tryptophan at position 9 (Trp9) into close proximity, allowing them to interact with specific residues within the receptor's binding pocket. researchgate.net This defined architecture is essential for proper receptor activation. An induced-fit mechanism, where the peptide may undergo further conformational changes upon binding to the receptor, is also considered an important aspect of the ligand-receptor interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. silae.it QSAR models are powerful tools in drug design, allowing for the prediction of the activity of novel, unsynthesized compounds and providing insights into the structural features that govern potency. biointerfaceresearch.com While specific, detailed QSAR models for this compound are not extensively published, the principles of QSAR provide a clear framework for the rational design of its analogs.

The development of a predictive QSAR model for this compound potency would involve several key steps. nih.govnih.gov First, a training set of this compound analogs with various amino acid substitutions would be synthesized. The biological activity of each analog, such as its potency in stimulating cAMP production in MC2R-expressing cells, would be experimentally measured.

Next, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various physicochemical properties of the molecules. Finally, statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to build a mathematical equation that correlates the descriptors with biological activity. nih.gov The resulting model's statistical quality and predictive power would be rigorously validated using internal and external validation techniques to ensure its robustness. mdpi.com

The interaction between a ligand like this compound and its receptor is governed by a combination of steric, electronic, and hydrophobic forces. openbioinformaticsjournal.comgoogle.com QSAR models analyze these interactions by using quantitative descriptors. nih.gov

Steric Descriptors: These relate to the size, shape, and three-dimensional arrangement of the molecule and its constituent amino acids. They are crucial for ensuring a proper physical fit between the peptide and the receptor's binding pocket. For this compound, steric parameters would describe how substitutions with bulkier or smaller amino acid side chains might affect receptor binding and activation.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and polarizability. They are particularly important for this compound due to the highly charged nature of the Lys-Lys-Arg-Arg "address" sequence, which engages in electrostatic interactions with the receptor. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity or water-repelling character of the molecule or its fragments. The hydrophobic character of a drug is a critical factor in its interaction with biological macromolecules. silae.it For this compound, the aromatic residues Phe7 and Trp9 in the "message" sequence contribute significantly to hydrophobic interactions with the receptor. researchgate.net

| Descriptor Type | Description | Relevance to this compound Structure |

|---|---|---|

| Steric | Describes molecular size, shape, and volume (e.g., molar refractivity, van der Waals volume). openbioinformaticsjournal.com | Governs the physical fit of amino acid side chains (e.g., Phe7, Trp9) into the MC2R binding pocket. |

| Electronic | Describes electron distribution and charge (e.g., Hammett constants, partial atomic charges). google.com | Crucial for the electrostatic interactions of the basic "address" sequence (Lys15-Arg18) with acidic residues on the receptor. |

| Hydrophobic | Describes water/lipid partitioning (e.g., LogP, hydrophobic substituent constants π). silae.itnih.gov | Important for the non-polar interactions of aromatic (Phe7, Trp9) and aliphatic amino acid side chains with the receptor. |

Computational Chemistry Approaches in this compound Research

Computational chemistry and molecular modeling serve as powerful tools to investigate the interactions between this compound and the MC2R at an atomic level. nih.govnih.gov These in silico techniques complement experimental SAR data and provide a three-dimensional perspective that is invaluable for designing new analogs.

Methods such as molecular docking can be used to predict the preferred binding orientation of this compound or its analogs within the MC2R binding site. This allows researchers to visualize the key interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, modeling studies of related melanocortin receptors have been used to extrapolate the likely interactions between ACTH's key residues (His6, Phe7, Arg8, Trp9) and specific amino acids within the transmembrane domains of the receptor. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-MC2R complex over time. This approach provides insights into the conformational flexibility of both the peptide and the receptor, helping to understand the mechanics of receptor activation and the potential impact of mutations or analog modifications on the stability and function of the complex.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mode of this compound and its analogs to the melanocortin-2 receptor (MC2R), the primary target of adrenocorticotropic hormone (ACTH) and its synthetic derivatives. nih.gov By simulating the interaction between the peptide (ligand) and the receptor, researchers can identify key amino acid residues involved in binding and elucidate the molecular basis of agonism.

Simulations of ACTH, the parent molecule of this compound, with a three-dimensional model of the human MC2R have revealed specific ligand-protein interactions that are critical for receptor activation. nih.gov These interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov For instance, the N-terminal region of ACTH is known to be crucial for binding and signaling. Computational models suggest that specific residues within this region form a network of hydrogen bonds with amino acids in the binding pocket of MC2R. nih.govresearchgate.net

The analysis of these interactions helps in rationalizing the SAR of existing analogs and in designing new ones. For example, by identifying a key hydrophobic interaction, a medicinal chemist could design an analog with a modified amino acid at that position to enhance this interaction, potentially leading to higher binding affinity. mdpi.com The binding affinities and interaction patterns of various this compound analogs can be systematically evaluated in silico to prioritize candidates for synthesis and experimental testing.

Table 1: Key Interaction Types in Ligand-Protein Binding

| Interaction Type | Description | Key Interacting Atoms/Groups |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Donor (e.g., N-H, O-H) and Acceptor (e.g., O, N) |

| Hydrophobic Contact | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Aliphatic and aromatic carbon atoms. nih.gov |

| Electrostatic (Ionic) Interaction | Attractive or repulsive forces between charged molecules or residues (salt bridges). | Acidic residues (e.g., Asp, Glu) and Basic residues (e.g., Lys, Arg) |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic side chains (e.g., Phe, Tyr, Trp, His) |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the peptide and the receptor over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the stability of the complex and the persistence of key interactions in a simulated physiological environment. nih.govmdpi.com

For peptides like this compound, which are inherently flexible, understanding their conformational ensemble is critical. nih.gov MD simulations can be used to analyze the conformational landscape of this compound both in solution and when bound to MC2R. nih.govnih.gov These simulations can show how the peptide adapts its shape to fit into the binding pocket and how this induced fit may trigger the conformational changes in the receptor that lead to signal transduction. researchgate.net

Key parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the system. researchgate.net RMSD plots can indicate whether the ligand-protein complex remains stable throughout the simulation, while RMSF plots can highlight which parts of the peptide or receptor are most mobile. researchgate.netresearchgate.net Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the complex from MD trajectories, providing a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net

Table 2: Common Analyses in Molecular Dynamics Simulations

| Analysis Type | Description | Insights Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein-ligand structures over time. | Stability of the complex; convergence of the simulation. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle from its average position. | Identifies flexible and rigid regions of the peptide and receptor. researchgate.net |

| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the free energy of binding of a ligand to a protein. | Quantitative prediction of binding affinity. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Stability of key polar interactions. |

De Novo Design Strategies for Optimized this compound Scaffolds

De novo design involves the creation of novel peptide sequences or scaffolds from scratch, rather than modifying existing ones. nih.gov Computational de novo design strategies aim to build molecules with desired properties, such as high affinity and selectivity for a specific target. rsc.org For this compound, this could involve designing new peptide backbones that retain the essential pharmacophoric features required for MC2R activation but possess improved stability or synthetic accessibility.

One common approach is fragment-based design, where small molecular fragments or amino acid motifs are computationally assembled within the receptor's binding site to create a novel peptide. biorxiv.org Algorithms can explore vast combinatorial libraries of peptide sequences and conformations, scoring them based on their predicted binding energy and geometric complementarity to the target. nih.govbakerlab.org

Another strategy involves designing cyclic peptides. biorxiv.org Cyclization can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and often increasing resistance to enzymatic degradation. Computational methods can be used to explore different cyclization strategies (e.g., head-to-tail, side-chain-to-side-chain) and ring sizes to identify candidates with optimal receptor fit. rsc.org Reinforcement learning and other machine learning techniques are increasingly being integrated into these design frameworks to more efficiently navigate the vast chemical space and propose novel, high-potential candidates. biorxiv.org These advanced computational tools provide a powerful platform for generating innovative this compound analogs with potentially superior therapeutic profiles. nih.govrsc.org

Preclinical Investigational Paradigms for Tricosactide

In Vitro Pharmacological Characterization of Tricosactide

In vitro studies are foundational for characterizing the direct pharmacological properties of this compound at the molecular and cellular level, independent of systemic physiological effects. These assays provide quantitative data on receptor affinity, potency, and the cellular signaling cascades initiated by the compound.

Cell-based assays are critical for determining how this compound activates its primary target, the melanocortin-2 receptor (MC2R), and for quantifying the resulting functional response. nih.gov These assays typically utilize engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are transiently or stably transfected to express the human MC2R. Since MC2R requires a co-receptor for functional expression, the Melanocortin Receptor Accessory Protein (MRAP) is also co-expressed in these cell systems.

The principal signaling pathway activated by MC2R upon agonist binding is the Gαs-protein pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The functional response to this compound is therefore commonly quantified by measuring cAMP production. nih.gov In a typical assay, the engineered cells are incubated with varying concentrations of this compound. Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using techniques like competitive immunoassays with fluorescent or luminescent readouts. nih.govmesoscale.com

The resulting data are used to generate dose-response curves, from which key pharmacological parameters such as the EC₅₀ (half-maximal effective concentration) are derived. The EC₅₀ value represents the concentration of this compound required to elicit 50% of the maximal cAMP response, providing a quantitative measure of its potency as an MC2R agonist.

| Parameter | Description | Representative Finding for this compound |

| Cell Line | Recombinant host cell line expressing the target receptor. | HEK293 cells co-expressing human MC2R and MRAP. |

| Assay Principle | Measurement of a downstream signaling molecule following receptor activation. | Competitive immunoassay for intracellular cyclic AMP (cAMP). mesoscale.com |

| Key Parameter | Concentration of the agonist that provokes a response halfway between the baseline and maximum response. | EC₅₀ |

| Potency | The amount of drug required to produce a specified effect. | Sub-nanomolar to low nanomolar range. |

This interactive table summarizes the typical setup and findings from a cell-based functional assay for this compound. The data reflects the established high potency of this compound as an agonist for the MC2 receptor.

Following receptor activation, the biological cascade initiated by this compound in its target cells—adrenocortical cells—culminates in the synthesis and secretion of corticosteroids. drugbank.comnih.gov Enzyme-Linked Immunosorbent Assays (ELISAs) are a crucial tool for quantifying these steroid hormones, which serve as key pathway intermediates and the ultimate effectors of this compound's action. genscript.com

For these investigations, primary cultures of adrenal cells or adrenocortical cell lines (e.g., Y-1 mouse adrenal tumor cells) are utilized. These cells are treated with various concentrations of this compound over a specified time course. The cell culture supernatant is then collected to measure the concentration of secreted steroids, primarily cortisol and corticosterone (B1669441). scielo.br

A competitive ELISA is a common format for this purpose. genscript.com In this assay, a known amount of enzyme-labeled steroid competes with the steroid in the sample for binding to a limited number of anti-steroid antibody binding sites coated on a microplate. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of the steroid in the sample. The subsequent addition of a substrate results in a colorimetric reaction, which can be quantified using a spectrophotometer. By comparing the results to a standard curve, the precise concentration of the steroid intermediate in the cell culture supernatant can be determined, providing a direct measure of the steroidogenic efficacy of this compound.

Ex Vivo Tissue and Organ Bath Studies of this compound Activity

Ex vivo studies bridge the gap between in vitro cellular assays and in vivo animal models by using intact, isolated tissues or organs. nih.govmonash.edu.au This approach allows for the pharmacological evaluation of this compound in a more physiologically relevant context, where the cellular architecture and local intercellular communication pathways of the target organ are preserved. nih.govslideshare.net

For this compound, the primary target organ is the adrenal gland. nih.gov Ex vivo studies often employ isolated, perfused adrenal gland preparations from laboratory animals such as rats or mice. nih.gov In this experimental setup, the adrenal gland is surgically removed and maintained in a viable state by perfusing it with a physiological salt solution that is oxygenated and kept at a constant temperature. monash.edu.au

This compound is introduced into the perfusion medium, and its direct effect on the adrenal gland is evaluated by collecting the effluent and measuring the concentration of secreted corticosteroids, such as corticosterone, over time. nih.gov This methodology allows for the construction of detailed dose-response and time-course relationships for steroidogenesis in an intact organ, free from the confounding influences of systemic feedback mechanisms present in a whole animal. nih.govresearchgate.net

| Preparation | Animal Model | Measured Response | Key Findings |

| Isolated Perfused Adrenal Gland | Rat | Corticosterone secretion in effluent | This compound induces a rapid, dose-dependent increase in corticosterone output. |

| Adrenal Gland Slices | Bovine | Cortisol release into incubation medium | Demonstrates direct steroidogenic effect on adrenocortical tissue. |

This interactive table outlines common ex vivo models used to assess the direct pharmacological activity of this compound on its target tissue.

Receptor occupancy (RO) studies are designed to quantify the extent to which this compound binds to its MC2R target in tissue samples at a given concentration. nih.gov These studies are vital for correlating the magnitude of the pharmacological response with the degree of receptor engagement. meliordiscovery.com RO can be assessed using several techniques, most commonly through competitive binding assays with a radiolabeled ligand.

In a typical RO assay, adrenal gland tissue homogenates are prepared. These homogenates, containing the MC2R, are incubated with a fixed concentration of a radiolabeled form of ACTH or a synthetic analogue (the "tracer") in the presence of varying concentrations of unlabeled this compound (the "competitor"). This compound will compete with the radiolabeled tracer for binding to the MC2R.

After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured. As the concentration of this compound increases, it displaces more of the radiolabeled tracer, leading to a decrease in the measured radioactivity. The data are used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. This value can then be used to determine the binding affinity (Ki) of this compound for the MC2R. nih.gov

Animal Models for Mechanistic Exploration of this compound

In vivo animal models are indispensable for understanding the integrated physiological and endocrine effects of this compound within a complete biological system. These models allow for the investigation of the compound's mechanism of action, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the resulting systemic hormonal changes.

Standard laboratory animals, such as rats or mice, are commonly used for these studies. A frequent experimental design involves the administration of this compound, after which blood samples are collected at various time points. Plasma is then separated and analyzed to determine the concentrations of key hormones. The primary endpoint is the measurement of plasma corticosterone (in rodents) or cortisol levels, which are the principal glucocorticoids released upon stimulation of the adrenal cortex by this compound. nih.gov

These studies confirm that the mechanism of action observed in vitro and ex vivo—MC2R-mediated stimulation of steroidogenesis—translates to a robust and predictable physiological response in a living organism. By measuring the dose-dependent increase in plasma corticosteroids, these animal models provide essential data for understanding the pharmacodynamic profile of this compound. nih.gov

Rodent Models for Systemic Biological Responses (e.g., neuroendocrine axes)

Rodent models, particularly rats and mice, are cornerstones in the preclinical investigation of this compound's effects on systemic biological responses, most notably the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that governs the stress response and regulates numerous physiological processes, including metabolism and immunity. In rodents, the primary glucocorticoid released from the adrenal cortex is corticosterone, which is functionally equivalent to cortisol in humans.

Preclinical studies in rodents are designed to characterize the pharmacodynamic effects of this compound by measuring its impact on HPA axis activity. Administration of exogenous ACTH analogues like this compound is expected to directly stimulate the adrenal cortex, leading to a surge in corticosterone synthesis and release. Researchers utilize these models to understand how this compound influences adrenal sensitivity and capacity. Chronic administration models are also employed to investigate the long-term effects of HPA axis stimulation or dysregulation, which can induce phenotypes relevant to mood and metabolic disorders. mdpi.comnih.gov

Key parameters measured in these rodent models include:

Plasma Corticosterone Levels: The primary outcome measure is a time-dependent quantification of plasma corticosterone following this compound administration. This helps determine the potency and duration of action of the compound.

Adrenal Gland Morphology: Histological examination of the adrenal glands is performed to assess for hypertrophy (enlargement) of the adrenal cortex, particularly the zona fasciculata, which is the primary site of glucocorticoid synthesis.

Gene Expression Analysis: Molecular techniques are used to measure changes in the expression of key steroidogenic enzymes within the adrenal glands, such as cholesterol side-chain cleavage enzyme (P450scc) and 11β-hydroxylase.

Behavioral Assessments: In models of chronic HPA axis dysregulation, behavioral tests like the forced swim test or elevated plus maze are used to assess for depressive-like or anxiety-like behaviors. nih.govscispace.com

These rodent paradigms are crucial for establishing the fundamental biological activity of this compound and for exploring the physiological consequences of sustained HPA axis activation. scispace.comimrpress.com

| Parameter | Expected Response to this compound | Rationale | Typical Model Organism |

|---|---|---|---|

| Plasma Corticosterone | Rapid, dose-dependent increase | Direct stimulation of the adrenal cortex via the MC2 receptor. | Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6) |

| Adrenal Gland Weight | Increase with chronic administration | Trophic effect of ACTH on the adrenal cortex, leading to cellular hypertrophy. | Rat, Mouse |

| Steroidogenic Enzyme mRNA | Upregulation | Increased transcriptional activity to support enhanced corticosterone synthesis. | Rat, Mouse |

| Behavioral Changes (Chronic) | Anxiety/Depressive-like Phenotypes | Sustained high levels of glucocorticoids can lead to HPA axis dysregulation. nih.gov | Rat, Mouse |

Non-Rodent Models in Comparative Pharmacology

While rodent models provide essential foundational data, non-rodent species are employed in comparative pharmacology to understand species-specific differences and to provide data that may be more translatable to human physiology. The dog is a prominent non-rodent model for this compound research, primarily in the context of veterinary endocrinology for diagnosing adrenal disorders such as hyperadrenocorticism (Cushing's disease) and hypoadrenocorticism (Addison's disease). nih.govresearchgate.net

The ACTH stimulation test using this compound is a standard diagnostic procedure in dogs. dechra.co.uk Comparative studies in healthy dogs, cats, and other species help establish species-appropriate protocols and interpret diagnostic results. These studies typically involve administering a standardized dose of this compound and measuring serum cortisol concentrations at baseline and at specific time points post-administration. nih.govnih.gov The peak cortisol response and the time to reach this peak can vary between species, providing valuable comparative pharmacological data. nih.gov

For instance, studies in healthy dogs have shown that following intramuscular or intravenous administration of this compound, peak cortisol concentrations are typically reached between 60 and 90 minutes. nih.govdechra.co.uk In cats, similar tests are performed to evaluate adrenal function. nih.gov Research has also extended to other species like rabbits, where this compound has been investigated for its neuroprotective effects in spinal cord injury models, demonstrating its potential actions beyond simple steroidogenesis. nih.gov

| Species | Typical Use | Time to Peak Cortisol Concentration | Key Research Findings |

|---|---|---|---|

| Dog (Canine) | Diagnostic ACTH stimulation test researchgate.net | ~60-90 minutes nih.govdechra.co.uk | Used to assess adrenocortical reserve for diagnosing hyper- and hypoadrenocorticism. Depot formulations show a prolonged stimulation, with peaks around 2-4 hours. nih.gov |

| Cat (Feline) | Diagnostic ACTH stimulation test | ~60 minutes nih.gov | Porcine recombinant ACTH has been evaluated as an alternative to this compound, showing comparable cortisol stimulation. nih.gov |

| Rabbit (Oryctolagus cuniculus) | Ischemia-Reperfusion Injury Model | Not the primary endpoint | Demonstrated significant neuroprotective activity against spinal cord ischemia-reperfusion injury, suggesting adrenal-independent anti-inflammatory and antioxidant effects. nih.gov |

| Horse (Equine) | HPA Axis Assessment | Variable (CRH stimulation) | Used in corticotropin-releasing hormone (CRH) stimulation tests to evaluate the entire HPA axis, often in foals. researchgate.net |

Gene Knockout/Knock-in Models for Receptor Function Elucidation

Gene knockout and knock-in models, particularly in mice, are powerful tools for dissecting the precise molecular mechanisms of this compound action. These models allow researchers to understand the function of specific genes, such as those encoding receptors and their accessory proteins, by observing the phenotype that results from their absence or modification.

The primary receptor for ACTH and its analogue this compound is the melanocortin 2 receptor (MC2R). frontiersin.org For MC2R to be functional—that is, to be correctly trafficked to the cell surface and able to bind ACTH—it requires the presence of a small transmembrane protein called the melanocortin 2 receptor accessory protein (MRAP). nih.govnih.gov Gene knockout mouse models for both Mc2r and Mrap have been critical in confirming their indispensable roles.

MC2R Knockout (Mc2r-/-) Mice: These mice provide the most direct evidence for the function of the ACTH receptor. Studies show that Mc2r knockout mice have markedly atrophied adrenal glands, specifically in the zona fasciculata. nih.govjihs.go.jp They have undetectable baseline levels of corticosterone and, crucially, are completely unresponsive to stimulation with exogenous ACTH. nih.gov This lack of glucocorticoid production leads to severe hypoglycemia and high neonatal mortality, underscoring the vital role of the MC2R in adrenal development and steroidogenesis. nih.govnih.gov

MRAP Knockout (Mrap-/-) Mice: The phenotype of Mrap knockout mice closely mirrors that of Mc2r knockout mice and patients with Familial Glucocorticoid Deficiency (FGD) type 2, a human disorder caused by mutations in the MRAP gene. nih.govnih.gov These mice also exhibit adrenal insufficiency due to the inability of the MC2R to reach the cell surface and function correctly. This model was instrumental in proving that MRAP is essential for functional MC2R expression. nih.gov

In addition to whole-animal knockout models, in vitro gene knockdown techniques, such as using small interfering RNA (siRNA) in adrenal cell cultures, have been used to study receptor function. For example, knocking down MC2R expression in ovine adrenal cells abolishes the cortisol response to ACTH stimulation, reinforcing the findings from knockout mice. nih.gov

| Characteristic | Wild-Type (Mc2r+/+) Mouse | MC2R Knockout (Mc2r-/-) Mouse | Functional Implication |

|---|---|---|---|

| Adrenal Gland Morphology | Normal zonation (glomerulosa, fasciculata, reticularis) | Markedly atrophied zona fasciculata. nih.gov | MC2R is essential for the development and maintenance of the primary glucocorticoid-producing zone. |

| Plasma Corticosterone (Baseline) | Normal, detectable levels | Undetectable nih.gov | MC2R is required for basal glucocorticoid production. |

| Response to ACTH/Tricosactide | Robust increase in plasma corticosterone | Completely abrogated; no corticosterone response. nih.govjihs.go.jp | Confirms MC2R as the sole functional receptor for ACTH-mediated steroidogenesis. |

| Survival | Normal | High rate of neonatal lethality. nih.govnih.gov | Glucocorticoids are critical for neonatal survival, likely through roles in gluconeogenesis and lung maturation. nih.gov |

| Blood Glucose (Fasting) | Maintained within normal range | Develops severe hypoglycemia upon prolonged fasting. nih.govjihs.go.jp | Highlights the essential role of glucocorticoids in maintaining glucose homeostasis during fasting. |

Advanced Analytical Techniques for Tricosactide Research and Development

Chromatographic Separations and Quantification

Chromatography is a cornerstone of tricosactide analysis, enabling the separation of the active pharmaceutical ingredient from a variety of related substances and impurities. nih.gov The choice of chromatographic technique and detection method is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of this compound. When coupled with a variety of detection methods, HPLC can provide comprehensive information about the sample.

UV-Visible (UV-Vis) Detection: This is the most common detection method used in routine quality control of this compound. The peptide bond absorbs UV light at specific wavelengths, typically around 210-220 nm and 280 nm (due to the presence of tyrosine and tryptophan residues). By monitoring the absorbance, the concentration of this compound and its impurities can be quantified. Method validation for HPLC-UV analysis of peptides like this compound typically involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. ekb.egnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful tool for the identification and quantification of this compound and its impurities. This hyphenated technique, LC-MS, offers high specificity and sensitivity. It allows for the determination of the molecular weights of co-eluting peaks, providing valuable information for impurity profiling and identification. nih.gov In a study on the related peptide tetracosactide, LC-MS was instrumental in identifying various impurities, including truncated peptides and molecules with remaining protecting groups from the synthesis process. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This compound contains amino acid residues (like tryptophan) that are naturally fluorescent. By exciting these residues at a specific wavelength and measuring the emitted light at a longer wavelength, it is possible to detect and quantify this compound at very low concentrations. labmanager.com This method is particularly useful for analyzing samples with complex matrices where UV detection might be hampered by interferences.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective detection method that can be used for electroactive compounds. Certain amino acid residues within the this compound sequence, such as tyrosine and tryptophan, can be oxidized at a specific potential. By measuring the current generated by this oxidation, ECD can be used for the quantification of this compound, often with lower detection limits than UV detection. researchgate.netmdpi.com

A comparative overview of these detection methods is presented in the table below.

| Detection Method | Principle | Selectivity | Sensitivity | Typical Application for this compound |

| UV-Visible | Absorption of UV-Vis light by peptide bonds and aromatic amino acids. | Moderate | Good | Routine purity testing and quantification. |

| Mass Spectrometry | Separation of ions based on their mass-to-charge ratio. | High | Very High | Impurity identification and structural elucidation. |

| Fluorescence | Measurement of light emitted from fluorescent amino acids after excitation. | High | Very High | Trace analysis and quantification in complex matrices. |

| Electrochemical | Measurement of current from the oxidation/reduction of electroactive amino acids. | High | Very High | High-sensitivity quantification. |

Size Exclusion Chromatography for Oligomerization State Assessment

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius, which is related to their molecular weight. nih.govresearchgate.net This method is crucial for assessing the presence of aggregates or oligomers in this compound preparations. Aggregation is a critical quality attribute for peptide and protein therapeutics, as it can impact efficacy and potentially lead to immunogenicity.

In SEC, a column is packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric form of this compound, can enter the pores, leading to a longer retention time. nih.gov By comparing the chromatogram of a this compound sample to that of molecular weight standards, the oligomerization state can be determined.

The mobile phase composition in SEC is optimized to minimize interactions between the peptide and the stationary phase, ensuring that separation is primarily based on size. huji.ac.ilsepax-tech.com SEC is a valuable tool during formulation development and stability studies to monitor and control the aggregation of this compound.

Capillary Electrophoresis for Purity and Identity

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. analyticaltoxicology.com For peptide analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. In CZE, the separation is based on the charge-to-size ratio of the molecules.

CE is particularly well-suited for the purity and identity testing of this compound due to its high efficiency and different separation mechanism compared to HPLC, providing orthogonal data. nih.gov Studies on the closely related tetracosactide have shown that CE is highly effective in separating truncated peptide fragments, which are common process-related impurities. nih.gov In contrast, HPLC was found to be more efficient in separating larger impurities, such as those with residual protecting groups. nih.gov This highlights the complementary nature of these two techniques for a comprehensive purity assessment of this compound. The identity of this compound can be confirmed by comparing its migration time to that of a reference standard.

Mass Spectrometry for Structural Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and enabling the confirmation of its amino acid sequence. researchgate.net

Electrospray Ionization Mass Spectrometry for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like peptides. yale.edu In ESI-MS, a solution of the peptide is sprayed through a heated capillary to which a high voltage is applied, generating multiply charged ions. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions.

The resulting mass spectrum for a peptide like this compound will show a series of peaks, each corresponding to the molecule with a different number of charges. From this series of m/z values, the molecular weight of the peptide can be accurately calculated. ucsf.edunih.gov This technique is fundamental for confirming the identity of synthesized this compound and for detecting any modifications that would alter its molecular weight.

Tandem Mass Spectrometry for Peptide Sequencing

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. uci.edu In a typical MS/MS experiment, a specific precursor ion (a multiply charged this compound ion) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation of the peptide backbone occurs at specific locations, primarily at the peptide bonds, generating a series of fragment ions (b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the pattern of fragment ions, the amino acid sequence of the peptide can be deduced and confirmed to match the expected sequence of this compound. nih.govnih.gov This detailed structural confirmation is a critical component of the characterization of this compound.

Below is a table summarizing the key mass spectrometry techniques used in this compound analysis.

| Technique | Principle | Information Obtained | Application in this compound R&D |

| ESI-MS | Soft ionization generating multiply charged ions from a solution. | Accurate molecular weight of the intact peptide. | Identity confirmation, detection of modifications. |

| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion and analysis of the fragment ions. | Amino acid sequence information. | Primary structure confirmation, identification of unknown impurities. |

Isotopic Labeling Techniques for Mechanistic Pathway Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate and elucidate the mechanistic pathways of molecules within biological systems. wikipedia.org This method involves the strategic replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H). nih.govmusechem.com By introducing an isotopically labeled version of this compound into a biological system, researchers can track its journey, identify metabolites, and understand the dynamics of its interactions.

The combination of isotopic labeling with highly sensitive detection techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the precise identification and quantification of the labeled compound and its derivatives. nih.gov For instance, in mechanistic studies, deuterium labeling can reveal information about enzyme-catalyzed hydrogen transfer reactions. If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium will slow the reaction down—a phenomenon known as the kinetic isotope effect. Observing this effect can pinpoint specific steps in the metabolic degradation or activation of this compound.

A practical application of this technique in this compound analysis is the use of a deuterated internal standard for quantitative assays. For example, d8-tetracosactide has been synthesized and used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in biological samples. nih.gov This approach improves the accuracy and precision of quantification by correcting for sample loss during preparation and variations in instrument response. nih.gov

Spectroscopic Methods in this compound Analysis

Spectroscopic techniques are indispensable for the structural characterization of peptides like this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, conformation, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution, offering insights under conditions that can mimic a physiological environment. nih.govmdpi.com NMR studies on this compound (ACTH 1-24) have been crucial in understanding its conformation, particularly its interaction with membrane-mimicking environments, which is relevant to its mechanism of receptor binding.

Research using two-dimensional (2D) NMR has shown that while this compound exists in a random, unstructured coil in aqueous solutions, it adopts a defined secondary structure upon partitioning into micelles that serve as membrane mimics. nih.gov Studies in sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles revealed that the hydrophobic N-terminal segment (residues 1-10) of this compound embeds within the micelle, while the highly charged C-terminal segment (residues 11-24) tends to remain in the more polar aqueous phase. nih.gov The analysis of Nuclear Overhauser Effect (NOE) patterns, chemical shifts, and diffusion rates provides a coherent picture of this binding and subsequent structural organization. nih.gov

| NMR Parameter | Observation in Aqueous Solution | Observation in Micellar Environment (e.g., SDS) | Structural Interpretation |

|---|---|---|---|

| NH Chemical Shifts | Narrow dispersion, typical of random coil | Increased dispersion | Adoption of a more ordered structure |

| Nuclear Overhauser Effects (NOEs) | Few long-range NOEs observed | Appearance of medium- and long-range NOEs | Formation of specific secondary structural elements (e.g., helices) |

| Diffusion Rates | Fast diffusion, characteristic of a small peptide | Slower diffusion, indicating association with larger micelle | Partitioning of the peptide into the micellar structure |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Conformation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins and peptides. nih.govspringernature.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. jascoinc.com The peptide backbone, when arranged into ordered structures like α-helices, β-sheets, or turns, produces a characteristic CD spectrum.

For this compound, CD spectroscopy can be used to monitor conformational changes upon interaction with different environments, such as lipid vesicles or its target receptor. nih.gov In an aqueous buffer, a spectrum typical of a random coil would be expected, characterized by a strong negative band near 200 nm. Upon binding to a membrane-like environment, which induces structure as shown by NMR, the CD spectrum would change significantly. The formation of an α-helical structure, for instance, would be indicated by the appearance of negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

| Secondary Structure | Characteristic CD Wavelengths (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| α-Helix | Negative peaks at ~222 and ~208, Positive peak at ~192 | -30,000 to -40,000 at 222 nm |

| β-Sheet | Negative peak at ~218, Positive peak at ~195 | -15,000 to -25,000 at 218 nm |

| Random Coil | Strong negative peak near 200 | Varies, strong negative value |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative analysis of substances in solution. nih.gov It relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength. This absorbance is primarily due to the presence of aromatic amino acid residues in its sequence: Tyrosine (Tyr) at position 2, Phenylalanine (Phe) at position 7, and Tryptophan (Trp) at position 9. These residues absorb strongly in the UV region, with a characteristic maximum absorbance (λmax) around 280 nm.

To determine the concentration of an unknown this compound sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear calibration curve. This method is also valuable for assessing purity, as the presence of impurities with different chromophores could alter the shape of the absorption spectrum.

| Standard Concentration (mg/mL) | Absorbance at 280 nm (AU) |

|---|---|

| 0.10 | 0.125 |

| 0.20 | 0.250 |

| 0.40 | 0.500 |

| 0.60 | 0.750 |

| 0.80 | 1.000 |

Immunoassays and Ligand Binding Assays for Receptor Interaction Studies

Understanding how this compound interacts with its target receptor is fundamental to comprehending its biological function. This compound exerts its effect by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor. nih.govnih.gov Ligand binding assays are a group of procedures used to measure the affinity and specificity of this interaction.

Radio-ligand Binding Assays for Receptor Affinity

Radio-ligand binding assays are considered a gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and precision. giffordbioscience.com These assays utilize a radioactive isotope-labeled version of a ligand (the radio-ligand) to measure its binding to a receptor preparation, which could be intact cells expressing the receptor or isolated cell membranes. revvity.com

The primary goal of these assays is to determine the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor—a lower Kd value signifies a higher binding affinity. revvity.com Another key parameter, Bmax, represents the total concentration of receptor sites in the preparation. nih.gov

In the context of this compound, competitive binding assays are commonly employed. In this setup, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled full-length ACTH) competes with varying concentrations of unlabeled this compound for binding to the MC2R. crinetics.com The ability of this compound to displace the radiolabeled ligand is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of this compound for the MC2R.

| Competitor Ligand | Target Receptor | Radioligand Used | Calculated IC50 (nM) | Calculated Affinity (Ki) (nM) |

|---|---|---|---|---|

| This compound (ACTH 1-24) | Human MC2R | ¹²⁵I-ACTH(1-39) | 1.5 | 0.98 |

| Compound X (Antagonist) | Human MC2R | ¹²⁵I-ACTH(1-39) | 25.0 | 16.4 |

| Compound Y (Weak Binder) | Human MC2R | ¹²⁵I-ACTH(1-39) | >1000 | >650 |

Fluorescence-based Assays for High-Throughput Screening

The development and research of this compound, a synthetic analogue of adrenocorticotropic hormone (ACTH), and similar compounds have been significantly advanced by the application of fluorescence-based assays. These methods are particularly well-suited for high-throughput screening (HTS) due to their high sensitivity, rapid signal generation, and adaptability to miniaturized formats. Fluorescence-based assays offer a non-radioactive and often homogeneous "mix-and-read" format, which simplifies the screening process and reduces waste. These assays can be broadly categorized into those that measure the direct binding of a ligand to its receptor and those that quantify the functional consequences of this interaction, such as the activation of downstream signaling pathways.

A fundamental principle underlying many of these assays is the use of fluorescently labeled molecules, or fluorophores, which can be attached to peptides like this compound or to other molecules involved in the assay. The choice of fluorophore is critical and depends on the specific requirements of the assay, including the desired excitation and emission wavelengths.

Principles of Fluorescence-based Assays in this compound Research

Several fluorescence-based techniques are employed in the high-throughput screening of compounds related to the ACTH pathway. These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and reporter gene assays that utilize fluorescent proteins.

Fluorescence Polarization (FP) is a technique used to monitor molecular interactions in solution. It is based on the principle that when a small fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it rotates rapidly and emits largely depolarized light. However, when this tracer binds to a larger molecule, such as the melanocortin-2 receptor (MC2R), its rotation slows down, and the emitted light remains more polarized. This change in polarization can be measured and is proportional to the extent of binding. In the context of this compound research, a fluorescently labeled this compound analogue could be used as a tracer to screen for compounds that compete for binding to the MC2R.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful technique for studying molecular interactions. It combines the principles of FRET with time-resolved fluorescence detection to reduce background noise and increase assay sensitivity. In a typical TR-FRET assay for this compound, the MC2R might be labeled with a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium), and a this compound analogue could be labeled with an acceptor fluorophore. When the labeled this compound binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a specific FRET signal. This technology is highly adaptable for HTS of GPCRs like the MC2R.